Miriplatin - 141977-79-9

Miriplatin

Catalog Number: EVT-253408
CAS Number: 141977-79-9
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].

Future Directions
  • Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].

  • Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].

  • Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.

Cisplatin

Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a first-generation platinum-based chemotherapy drug. It works by crosslinking DNA strands, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis. [, , , , , ]

Relevance: Cisplatin is a cornerstone in chemotherapy for various cancers. Miriplatin was developed to overcome some limitations of cisplatin, including low solubility in Lipiodol and higher systemic toxicity. While both drugs are platinum-based and share a similar mechanism of action, Miriplatin is designed for intra-arterial administration and sustained release within the tumor, particularly in hepatocellular carcinoma (HCC). [, , , , ]

Oxaliplatin

Compound Description: Oxaliplatin platinum(II)) is another platinum-based chemotherapy drug. Like Cisplatin, it disrupts DNA replication and repair leading to cell death. Oxaliplatin is noted for its distinct toxicity profile compared to other platinum agents. []

Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC)

Compound Description: DPC is a platinum complex containing the (1R,2R)-1,2-cyclohexanediamine ligand. It is investigated for its antitumor properties. []

Relevance: Similar to Oxaliplatin, DPC shares the diaminocyclohexane ligand with Miriplatin. This suggests a possible role of this ligand in the anti-HCC activity observed in these platinum complexes. The leaving groups in DPC and Miriplatin differ significantly, leading to differences in their pharmacokinetics and delivery methods. []

Epirubicin

Compound Description: Epirubicin is an anthracycline chemotherapy drug that works by interfering with DNA and RNA synthesis. It is commonly used in the treatment of various cancers, including breast cancer and HCC. [, , , , , , , , , , , , , ]

Doxorubicin

Compound Description: Doxorubicin is another anthracycline drug with a mechanism of action and clinical use similar to Epirubicin. It inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. []

Relevance: Doxorubicin, along with Epirubicin, represents a different class of anti-cancer agents (anthracyclines) compared to Miriplatin (platinum-based). This difference is reflected in their mechanisms of action and toxicity profiles. The choice between these agents for TACE depends on factors such as tumor characteristics, patient factors, and potential side effects. []

Overview

Miriplatin, known by its trade name Miripla, is a novel platinum-based chemotherapeutic agent primarily utilized in the treatment of hepatocellular carcinoma (HCC). It is a lipophilic compound that demonstrates unique mechanisms of action and pharmacological properties compared to traditional platinum drugs. The formulation of Miriplatin as a lipiodol suspension allows for targeted delivery in transarterial chemoembolization, enhancing its therapeutic efficacy while reducing systemic toxicity.

Source

Miriplatin was developed by Dainippon Sumitomo Pharma, Osaka, Japan. It is derived from a structural modification of traditional platinum compounds, designed to improve solubility and bioavailability in clinical applications.

Classification

Miriplatin is classified as an antitumor agent within the group of platinum-based drugs. Its chemical classification falls under organometallic compounds due to the presence of a platinum atom coordinated with organic ligands.

Synthesis Analysis

Methods

The synthesis of Miriplatin involves the coordination of platinum with organic moieties that enhance its lipophilicity. The compound is synthesized through a series of reactions that typically include:

  1. Platinum Salt Formation: Platinum salts are reacted with organic ligands to form the desired complex.
  2. Lipid Incorporation: Long-chain fatty acids are incorporated into the structure to improve lipid solubility.
  3. Formulation: The final product is formulated into a lipiodol suspension for clinical use.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure proper coordination and stability of the platinum complex. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for Miriplatin is C34H68N2O4Pt\text{C}_{34}\text{H}_{68}\text{N}_{2}\text{O}_{4}\text{Pt}, indicating a complex with significant organic components that contribute to its unique properties. The structure features:

  • A central platinum atom coordinated to two amine groups.
  • Long myristoyl chains that enhance its lipid solubility.

Data

The molecular weight of Miriplatin is approximately 635.0 g/mol, and it exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

Reactions

Miriplatin undergoes various chemical reactions that are critical for its mechanism of action:

  1. Hydrolysis: In aqueous environments, Miriplatin can hydrolyze to release active platinum species.
  2. Binding Interactions: The released species can bind to cellular macromolecules such as DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing ligands. Detailed studies using spectroscopic methods provide insights into the reaction pathways and rates.

Mechanism of Action

Process

Miriplatin exerts its antitumor effects primarily through the following mechanisms:

  1. Cellular Uptake: The liposomal formulation enhances cellular entry via endocytosis.
  2. Mitochondrial Targeting: Once internalized, Miriplatin accumulates in mitochondria, where it disrupts mitochondrial function and promotes apoptosis.
  3. Gene Expression Modulation: It alters the expression of genes involved in cell survival and proliferation pathways.

Data

Research indicates that Miriplatin's mechanism differs significantly from other platinum drugs, particularly in its ability to induce mitophagy and target mitochondrial proteases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Miriplatin is typically presented as a clear yellow solution in its lipiodol formulation.
  • Solubility: Highly lipophilic, it exhibits low solubility in water but good solubility in organic solvents.

Chemical Properties

  • Stability: The compound shows robust stability under physiological conditions but may degrade under extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of reactive platinum centers.

Relevant data from stability studies indicate that Miriplatin maintains its integrity for extended periods under appropriate storage conditions .

Applications

Miriplatin is primarily used in clinical settings for:

  • Treatment of Hepatocellular Carcinoma: It is effective in transarterial chemoembolization procedures, allowing localized treatment with reduced systemic side effects.
  • Research Applications: Investigated for potential use against other malignancies due to its unique mechanism involving mitochondrial targeting and mitophagy induction.

Properties

CAS Number

141977-79-9

Product Name

Miripla

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.